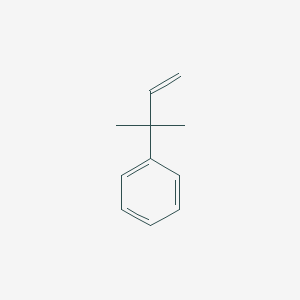
3-Methyl-3-phenyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenyl-1-butene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Copolymers Production
One of the primary applications of 3-Methyl-3-phenyl-1-butene is in the production of copolymers. It can be copolymerized with various olefins, such as ethylene and propylene, to create materials with enhanced properties.
Case Study: Copolymerization with Ethylene
Research has shown that using metallocene catalysts significantly improves the incorporation efficiency of this compound in polyethylene copolymers. For instance, a study demonstrated that a specific catalyst system achieved incorporation efficiencies exceeding 7% when copolymerizing with ethylene, even at low concentrations of the butene in the feed .
| Catalyst Type | Incorporation Efficiency (%) | Feed Concentration (%) |
|---|---|---|
| Metallocene | >7 | 5 - 50 |
| Heterogeneous | <5 | 10 - 45 |
The resulting copolymers exhibit improved flexibility, impact resistance, and transparency, making them suitable for various industrial applications.
Chemical Synthesis
Intermediate for Synthesis
this compound serves as an intermediate in synthesizing other valuable chemicals. For example, it can be utilized to produce specific aromatic compounds through various catalytic reactions.
Example Reactions:
-
Hydrochlorination Reaction
It can react with hydrochloric acid to form chlorinated derivatives, which are essential in producing pharmaceuticals and agrochemicals. -
Dehydrocyclization Reaction
The compound can undergo dehydrocyclization to yield naphthalene derivatives, which are crucial in dye and resin manufacturing .
Material Science
Functional Materials Development
The unique structure of this compound allows for the development of functional materials with specific properties.
Applications:
Eigenschaften
CAS-Nummer |
18321-36-3 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI-Schlüssel |
DKOQCZJPMFXMKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















